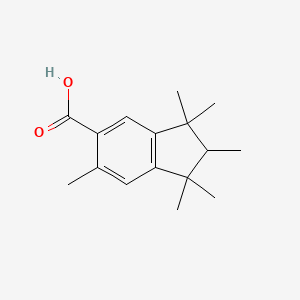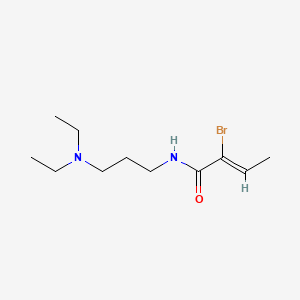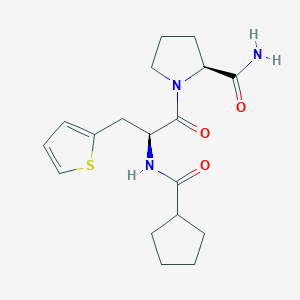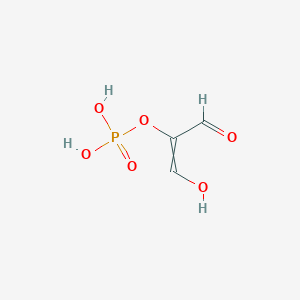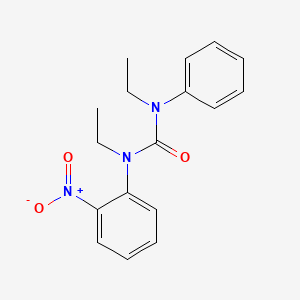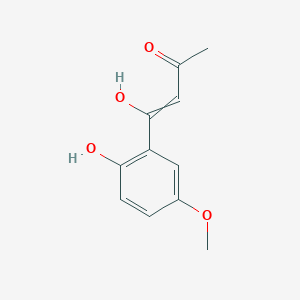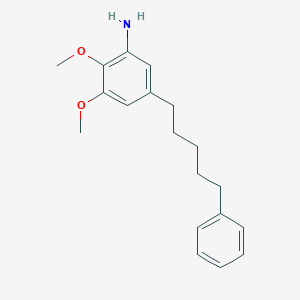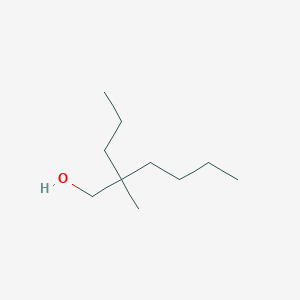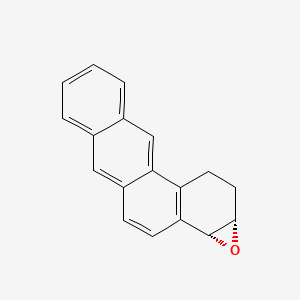
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a chemical compound with the molecular formula C18H14O and a molecular weight of 246.3032 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of an epoxide group
Métodos De Preparación
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The major products formed from these reactions include dihydrodiols and other oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to explore its potential role in drug development and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, particularly DNA. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other metabolites .
Comparación Con Compuestos Similares
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can be compared with other similar PAH derivatives, such as:
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
1,2,3,4-Tetrahydrobenz(a)anthracene: The precursor compound used in the synthesis of this compound.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: A metabolite formed from the oxidation of this compound.
The uniqueness of this compound lies in its specific epoxide structure, which imparts distinct reactivity and biological interactions compared to other PAH derivatives.
Propiedades
Número CAS |
64521-17-1 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1 |
Clave InChI |
GUFITYJDZKTZBJ-ZWKOTPCHSA-N |
SMILES isomérico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5 |
SMILES canónico |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
